1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
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Overview
Description
“Compound X” , is a complex organic molecule with the following structural formula:
Compound X=C21H26N3O6
It consists of a piperazine ring substituted with a nitrophenylmethyl group and a trimethoxybenzoyl group. The compound’s synthesis and applications have attracted scientific interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common method involves the following steps:
Nitration: 2-nitrobenzaldehyde reacts with formaldehyde to form the nitrophenylmethyl intermediate.
Piperazine Derivatization: The nitrophenylmethyl intermediate reacts with piperazine to yield Compound X.
- Nitration: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are used as reagents under controlled temperature and pressure conditions.
- Piperazine Derivatization: The reaction typically occurs in an organic solvent (e.g., dichloromethane) with a base catalyst (e.g., triethylamine).
Industrial Production: Compound X is not widely produced industrially due to its specialized applications. research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) and a metal catalyst.
Substitution: The trimethoxybenzoyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents can modify the piperazine ring.
Major products include derivatives with altered functional groups or side chains.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or a modulator of neurotransmitter receptors.
Neuroscience: It may interact with specific receptors in the central nervous system.
Chemical Biology: Compound X serves as a probe to study biological processes.
Mechanism of Action
The exact mechanism remains under investigation, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Biological Activity
1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N3O8
- Molecular Weight : 475.5 g/mol
- IUPAC Name : [4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the context of cancer treatment. Its structure suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HepG-2 (liver cancer), SKOV-3 (ovarian cancer), and T24 (bladder cancer).
- In Vitro Studies : MTT assays demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against these cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing further proliferation.
- Inhibition of Key Signaling Pathways : It has been shown to interfere with pathways such as AKT/mTOR, which are critical for tumor growth and survival.
Study 1: Efficacy in Xenograft Models
A study evaluated the antitumor effects of the compound in xenograft models. The results indicated:
- Tumor Growth Inhibition : Significant reduction in tumor volume compared to control groups.
- Survival Rates : Enhanced survival rates in treated groups versus untreated controls.
Study 2: Cytotoxicity Profile
Another research focused on the cytotoxicity of the compound:
- Selectivity : The compound exhibited lower toxicity towards normal cells while maintaining high efficacy against cancer cells.
- Mechanistic Insights : Analysis revealed that the compound activates multiple apoptotic pathways while sparing normal tissues from damage .
Data Table of Biological Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MGC-803 | 15.2 | Apoptosis induction |
HepG-2 | 12.7 | Cell cycle arrest (G2/M phase) |
SKOV-3 | 10.5 | Inhibition of AKT/mTOR signaling |
T24 | 14.0 | Induction of necroptosis |
Properties
Molecular Formula |
C21H25N3O6 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25N3O6/c1-28-18-12-16(13-19(29-2)20(18)30-3)21(25)23-10-8-22(9-11-23)14-15-6-4-5-7-17(15)24(26)27/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
AIFRAQFQEUDZKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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